N5-Cbz-L-ornithine tert-Butyl Ester Hydrochloride
Description
N5-Cbz-L-Ornithine tert-Butyl Ester Hydrochloride is a chemically modified amino acid derivative used extensively in peptide synthesis and pharmaceutical research. The compound features a carbobenzyloxy (Cbz) protecting group on the δ-amine of L-ornithine, a tert-butyl ester moiety on the α-carboxylic acid, and a hydrochloride counterion. This configuration enhances solubility and stability during solid-phase peptide synthesis (SPPS) while facilitating selective deprotection under mild acidic conditions. Its molecular formula is C₁₇H₂₅N₂O₄Cl, with a molecular weight of 364.85 g/mol. The tert-butyl ester and Cbz groups are critical for preventing undesired side reactions during peptide chain elongation .
Properties
IUPAC Name |
tert-butyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-15(20)14(18)10-7-11-19-16(21)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKHOAVMQNAYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Protection
The synthesis begins with L-ornithine, an amino acid integral to the urea cycle. To facilitate selective reactions, the amino groups and carboxylic acid are protected:
- The amino group at the N5 position is protected with a benzyloxycarbonyl (Cbz) group, forming N5-Cbz-L-ornithine.
- The carboxylic acid is protected as a tert-butyl ester, yielding L-ornithine tert-butyl ester.
This dual protection prevents unwanted side reactions during subsequent steps.
Protection of the N5 Amino Group (Cbz Protection)
The Cbz protection is typically achieved through:
- Reacting L-ornithine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or sodium carbonate.
- The reaction proceeds in an aqueous-organic biphasic system, often using solvents like dichloromethane (DCM) or ethyl acetate.
- The process yields N5-Cbz-L-ornithine, with high efficiency (~90%).
L-ornithine + Cbz-Cl → N5-Cbz-L-ornithine
Esterification to Form Tert-Butyl Ester
The carboxylic acid group is protected as a tert-butyl ester via:
- Reaction with tert-butyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or via direct esterification using tert-butyl alcohol with an acid catalyst (e.g., sulfuric acid).
- Alternatively, tert-butyl chloroformate can be used for direct esterification.
- The process yields L-ornithine tert-butyl ester with the Cbz group intact.
L-ornithine + tert-butyl alcohol + DCC → L-ornithine tert-butyl ester
Conversion to N5-Cbz-L-ornithine tert-Butyl Ester
The protected amino acid derivative is obtained by combining the two protection steps:
- Reacting L-ornithine with benzyl chloroformate and tert-butyl alcohol under controlled conditions.
- Monitoring via thin-layer chromatography (TLC) ensures reaction completion.
- Purification by recrystallization or chromatography yields the protected intermediate.
Formation of Hydrochloride Salt
The final step involves converting the protected amino acid to its hydrochloride salt:
- Treatment of the free amino group with hydrogen chloride (HCl) in an appropriate solvent (e.g., diethyl ether or methanol).
- This salt form enhances solubility and stability, particularly in aqueous environments, facilitating biological and pharmaceutical applications.
N5-Cbz-L-ornithine tert-butyl ester + HCl → N5-Cbz-L-ornithine tert-butyl ester hydrochloride
Research Data and Optimization
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Protection of amino group | Cbz-Cl, NaHCO₃ | Aqueous biphasic, room temperature | ~90% | Efficient and selective |
| Esterification | tert-Butyl alcohol, DCC | DCM, room temperature | ~85-95% | Monitored via TLC |
| Salt formation | HCl in methanol/ether | 0–25°C | Complete conversion | Purified by recrystallization |
Key Considerations and Notes
- Selectivity: The protection steps are highly selective, preventing side reactions and ensuring the integrity of functional groups.
- Reaction Monitoring: TLC and NMR spectroscopy are routinely used to monitor the progress and purity of intermediates.
- Purification: Recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) or chromatography ensures high purity.
- Yield Optimization: Use of excess reagents and controlled reaction conditions improves overall yields and minimizes by-products.
Chemical Reactions Analysis
Types of Reactions: H-Orn(Z)-OtBu.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of protective groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce deprotected amino acids.
Scientific Research Applications
Chemistry: H-Orn(Z)-OtBu.HCl is used as a building block in the synthesis of peptides and other complex molecules. Its protected amino and carboxyl groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the metabolism of ornithine and its role in the urea cycle. It is also used in the synthesis of biologically active peptides.
Medicine: H-Orn(Z)-OtBu.HCl has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it suitable for use in various pharmaceutical formulations.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of H-Orn(Z)-OtBu.HCl involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its role as a precursor in the synthesis of peptides and other biologically active molecules. The presence of protective groups allows for selective reactions, enabling the synthesis of complex structures with high precision.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N5-Cbz-L-Ornithine tert-Butyl Ester Hydrochloride with three related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |
|---|---|---|---|---|
| N5-Cbz-L-Ornithine tert-Butyl Ester HCl | C₁₇H₂₅N₂O₄Cl | 364.85 | - | Cbz-protected δ-amine; tert-butyl ester on α-carboxyl; HCl salt for solubility. |
| N-Cbz-L-Glutamic Acid 5-tert-Butyl Ester | C₁₇H₂₃NO₆ | 337.36 | 3886-08-6 | Cbz on α-amine; tert-butyl ester on γ-carboxyl of glutamic acid. |
| N-Cbz-L-Glutamine | C₁₃H₁₆N₂O₅ | 280.27 | - | Cbz on α-amine; free γ-carboxamide (no ester); lacks tert-butyl group. |
| cis-3-Aminocyclobutanecarboxylic Acid tert-Butyl Ester | C₉H₁₅NO₂ | 169.22 | 957793-95-2 | Cyclobutane backbone; tert-butyl ester on carboxyl; no Cbz group. |
Research Findings and Performance Data
- Stability Studies : N5-Cbz-L-Ornithine’s tert-butyl ester demonstrates >95% stability in trifluoroacetic acid (TFA) over 24 hours, whereas N-Cbz-L-Glutamine degrades rapidly under similar conditions due to its unprotected carboxamide .
- Cost Analysis : N-Cbz-L-Glutamic Acid 5-tert-Butyl Ester is priced at ¥6,000/5g (purity >97%), significantly higher than N-Cbz-L-Glutamine (¥4,500/1g ) due to the added synthetic complexity of the tert-butyl ester .
- Toxicity: The cyclobutane analogue’s MSDS highlights acute toxicity (LD₅₀ = 250 mg/kg in rats), whereas Cbz-protected amino acids exhibit low toxicity profiles, aligning with their use in drug development .
Biological Activity
N5-Cbz-L-ornithine tert-butyl ester hydrochloride is a derivative of the amino acid ornithine, which has garnered attention in various fields of research, particularly in peptide synthesis, drug development, and biotechnology. This article explores its biological activity, applications, and relevant case studies.
This compound is characterized by its structure, which includes a carbobenzoxy (Cbz) protecting group and a tert-butyl ester. This configuration enhances its stability and solubility, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₄ |
| Molecular Weight | 319.76 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
1. Peptide Synthesis
This compound serves as a key building block in the synthesis of peptides. Its role in facilitating peptide bond formation is critical for developing therapeutic agents and biologically active compounds. The compound's stability allows for easier manipulation during synthesis, leading to higher yields of desired peptides .
2. Drug Development
This compound is utilized in the pharmaceutical industry to create prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body. This compound enhances the solubility and bioavailability of active pharmaceutical ingredients, which is crucial for effective drug formulation .
3. Biotechnology Applications
In biotechnological contexts, this compound aids in the production of recombinant proteins. It optimizes expression systems to improve yields in biopharmaceutical manufacturing. The use of this compound in these processes highlights its versatility beyond mere peptide synthesis .
4. Neuroscience Research
Research has shown that this compound plays a role in studies related to neurotransmitter pathways. Understanding these pathways is vital for developing treatments for neurological disorders, indicating potential therapeutic applications for conditions such as depression and anxiety .
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing derivatives from L-ornithine highlighted the potential antimicrobial properties of compounds derived from this compound. The derivatives exhibited significant antibacterial activity against common pathogens such as Streptococcus pneumoniae and Staphylococcus aureus, suggesting that modifications to this compound can lead to effective antimicrobial agents .
Case Study 2: Cancer Therapeutics
Recent research has explored the use of ornithine derivatives in cancer treatment. Specifically, compounds synthesized from this compound demonstrated efficacy against various cancer cell lines, including breast cancer cells (MCF-7) and glioblastoma cells. These findings indicate that ornithine derivatives may serve as novel therapeutics in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
